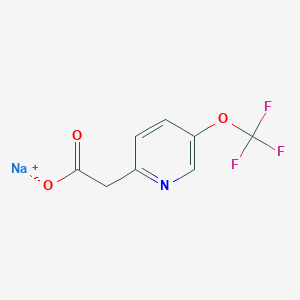

Sodium 2-(5-(trifluoromethoxy)pyridin-2-yl)acetate

Description

Properties

IUPAC Name |

sodium;2-[5-(trifluoromethoxy)pyridin-2-yl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3.Na/c9-8(10,11)15-6-2-1-5(12-4-6)3-7(13)14;/h1-2,4H,3H2,(H,13,14);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNHFSIILGFNHAY-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1OC(F)(F)F)CC(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3NNaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of trifluoromethoxy-substituted pyridine as a starting material, which undergoes a series of reactions including halogenation, nucleophilic substitution, and esterification to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-(5-(trifluoromethoxy)pyridin-2-yl)acetate can undergo various types of chemical reactions including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Sodium 2-(5-(trifluoromethoxy)pyridin-2-yl)acetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is utilized in the production of specialty chemicals and materials due to its unique chemical properties.

Mechanism of Action

Comparison with Other Similar Compounds: Sodium 2-(5-(trifluoromethoxy)pyridin-2-yl)acetate can be compared with other trifluoromethoxy-substituted compounds such as:

- Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate

- Sodium 2-(5-(trifluoromethoxy)phenyl)acetate

Uniqueness: The presence of the trifluoromethoxy group in Sodium 2-(5-(trifluoromethoxy)pyridin-2-yl)acetate imparts unique chemical properties such as increased lipophilicity and metabolic stability, distinguishing it from other similar compounds .

Comparison with Similar Compounds

Key Structural Features and Functional Group Variations

The trifluoromethoxy group (-OCF₃) distinguishes this compound from analogs with -CF₃ (trifluoromethyl), -F, or -Cl substituents. Substituents influence electronic effects, lipophilicity, and metabolic stability. Below is a comparative analysis of select analogs:

Biological Activity

Sodium 2-(5-(trifluoromethoxy)pyridin-2-yl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, pharmacokinetics, and applications in research.

Chemical Structure and Properties

Sodium 2-(5-(trifluoromethoxy)pyridin-2-yl)acetate features a pyridine ring substituted with a trifluoromethoxy group. The trifluoromethyl group is known to enhance the biological activity of compounds by influencing their interaction with biological targets. The presence of this group often improves the potency and selectivity of compounds against specific enzymes or pathways.

The biological activity of Sodium 2-(5-(trifluoromethoxy)pyridin-2-yl)acetate is primarily attributed to its interaction with various enzymes and cellular pathways.

Mode of Action

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular processes. For instance, studies have shown that it can affect the fatty acid synthesis pathway, which is critical for bacterial growth and virulence .

Pharmacokinetics

Understanding the pharmacokinetics of Sodium 2-(5-(trifluoromethoxy)pyridin-2-yl)acetate is essential for assessing its bioavailability. Factors such as solubility, absorption rate, and metabolic stability play crucial roles in determining how effectively the compound reaches its target sites within the body.

Antimicrobial Properties

Sodium 2-(5-(trifluoromethoxy)pyridin-2-yl)acetate has shown promising antimicrobial activity against various pathogens. In particular, compounds with similar structures have been noted for their effectiveness against Chlamydia trachomatis, a significant cause of sexually transmitted infections. The mechanism involves disrupting bacterial growth without harming host cells .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has made it a candidate for further research in drug development. For example, it has been studied as a potential inhibitor of Sfp-type phosphopantetheinyl transferases (PPTases), which are essential in bacterial fatty acid synthesis .

Case Studies

- Inhibition of Chlamydia : A study demonstrated that derivatives of Sodium 2-(5-(trifluoromethoxy)pyridin-2-yl)acetate could impair the growth of C. trachomatis without affecting host cell viability. This selectivity suggests potential for developing targeted therapies against this pathogen .

- Antibacterial Activity : Another research indicated that related compounds exhibited antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential utility in treating resistant bacterial infections .

Research Applications

Sodium 2-(5-(trifluoromethoxy)pyridin-2-yl)acetate serves multiple roles in scientific research:

- Medicinal Chemistry : It is used as a scaffold for synthesizing new therapeutic agents.

- Biological Studies : The compound aids in studying enzyme interactions and cellular signaling pathways.

- Agricultural Chemistry : Its unique properties make it a candidate for developing agrochemicals .

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Sodium 2-(5-(trifluoromethoxy)pyridin-2-yl)acetate | Structure | Antimicrobial; enzyme inhibitor |

| Trifluoromethyl pyridine derivatives | Structure | Antichlamydial; selective toxicity |

| Sulfonylpyridines | Structure | Inhibit C. trachomatis growth |

Q & A

Q. What are the established synthetic routes for Sodium 2-(5-(trifluoromethoxy)pyridin-2-yl)acetate, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound is commonly synthesized via hydrolysis of its ethyl ester precursor under basic conditions. For example, hydrolysis using sodium hydroxide in a water-ethanol mixture (1:1 v/v) at room temperature for 1 hour, followed by acidification and extraction, yields the sodium salt . Optimization involves adjusting reaction time (monitored by TLC), stoichiometry of NaOH (typically 2 equivalents), and solvent polarity. Post-reaction purification via recrystallization (e.g., using ethanol/water) enhances purity .

Q. Which analytical techniques are critical for characterizing this compound, and what spectral features confirm its structure?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are essential. Key spectral signatures include:

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at -20°C to prevent hygroscopic degradation. Use desiccants in storage vials. Safety protocols include wearing nitrile gloves and using fume hoods due to potential irritant properties (H315, H320 hazards) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data when synthesizing derivatives of this compound?

- Methodological Answer : Contradictions (e.g., unexpected splitting in NMR or MS fragments) arise from impurities or regiochemical byproducts. Strategies include:

Q. How can computational modeling predict the reactivity of the trifluoromethoxy group in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron-withdrawing effect of CF₃O on the pyridine ring. Key parameters:

- Electrostatic Potential Maps : Highlight electrophilic sites (e.g., C-3 position) for substitution .

- Activation Energy Barriers : Compare pathways for SNAr (nucleophilic aromatic substitution) vs. radical mechanisms .

- Solvent Effects : Simulate polar aprotic solvents (DMF) to enhance reaction rates .

Q. What methodologies assess the biological activity of this compound in enzyme inhibition studies?

- Methodological Answer :

- Kinetic Assays : Measure IC₅₀ against target enzymes (e.g., acetylcholinesterase) using Ellman’s reagent for thiol detection .

- Molecular Docking : Use PyMOL or AutoDock to predict binding interactions with the pyridine-acetate moiety .

- Metabolic Stability Tests : Incubate with liver microsomes (e.g., human CYP450 isoforms) to evaluate pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.